molecular formula C45H72O16 B1253827 Astragaloside I CAS No. 91739-00-3

Astragaloside I

Cat. No.: B1253827
CAS No.: 91739-00-3
M. Wt: 869.0 g/mol
InChI Key: KXHCYYSIAXMSPA-NKRMGSAOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Astragaloside I is primarily obtained through extraction from the roots of Astragalus membranaceus. The extraction process involves several steps, including solvent extraction, concentration, and purification. Typically, solvents like methanol, ethanol, and water are used in the extraction process .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Astragalus membranaceus roots. The process includes:

Chemical Reactions Analysis

Types of Reactions

Astragaloside I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .

Scientific Research Applications

Astragaloside I has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of triterpenoid saponins.

    Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating cancer, inflammation, and oxidative stress-related diseases.

    Industry: Utilized in the development of health supplements and herbal medicines .

Mechanism of Action

Astragaloside I exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Astragaloside I is compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant pharmacological potential. Its various applications in scientific research and industry make it a valuable subject of study. The unique properties and mechanisms of action of this compound distinguish it from other similar compounds, highlighting its importance in the field of natural product chemistry and medicine.

Properties

CAS No.

91739-00-3

Molecular Formula

C45H72O16

Molecular Weight

869.0 g/mol

IUPAC Name

[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate

InChI

InChI=1S/C45H72O16/c1-21(47)56-33-24(50)19-55-38(34(33)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-25(36(45)39(28,3)4)58-37-32(53)31(52)30(51)26(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-,36-,37+,38-,41+,42-,43-,44-,45+/m0/s1

InChI Key

KXHCYYSIAXMSPA-NKRMGSAOSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O

SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O

Canonical SMILES

CC(=O)OC1C(COC(C1OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O

Origin of Product

United States

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